molecular formula C7H13ClN2O2 B2971946 (4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride CAS No. 2411577-59-6

(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride

カタログ番号 B2971946
CAS番号: 2411577-59-6
分子量: 192.64
InChIキー: IGUXMTPEZPXESR-RIHPBJNCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride is an important chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a cyclic amide that has been synthesized using different methods, and its unique chemical structure has been found to have several biological and physiological effects.

科学的研究の応用

Potential in Treating Diabetic Nephropathy

Research has explored the use of Pyridoxamine dihydrochloride, a derivative of the specified compound, in treating proteinuric type 2 diabetic nephropathy. Although the trial did not detect a significant effect on the progression of serum creatinine at 1 year, it suggests potential benefits for patients with less renal impairment, indicating its role in managing diabetic complications (Lewis et al., 2012).

Impact on Primary Oxalosis

The compound's derivative, pyridoxine hydrochloride (vitamin B6), has shown efficacy in reducing endogenous oxalate production in individuals with primary oxalosis, highlighting its therapeutic potential in managing this condition. The study reported a decrease in 24-hr urinary oxalate excretion and corresponding clinical benefit, underlining the compound's significance in biochemical modulation and treatment of metabolic disorders (Will & Bijvoet, 1979).

Exploration in Diabetic Nephropathy Treatment

Further investigation into Pyridoxamine dihydrochloride for diabetic nephropathy treatment suggests that specific patient subgroups, particularly those with less severe renal impairment, might benefit from the treatment. This underscores the importance of understanding the metabolic pathways and mechanisms through which this compound and its derivatives exert protective effects in diabetic nephropathy (Dwyer et al., 2014).

Role in Vitamin B6 Metabolism and Liver Disease

Research on pyridoxal-5'-phosphate (PLP), the active form of vitamin B6 and structurally related to the specified compound, indicates its significance in liver disease contexts. Decreased plasma levels of PLP in patients with severe liver disease suggest a role for the compound in therapeutic interventions, potentially through modulation of vitamin B6 status and metabolism (Labadarios et al., 1977).

特性

IUPAC Name

(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUXMTPEZPXESR-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OCC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1OCC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one hydrochloride

CAS RN

2411577-59-6
Record name rac-(4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。